molecular formula C15H13ClO3 B1211715 [3-CHLORO-4-(PHENYLMETHOXY)PHENYL]ACETIC ACID CAS No. 60736-70-1

[3-CHLORO-4-(PHENYLMETHOXY)PHENYL]ACETIC ACID

カタログ番号: B1211715
CAS番号: 60736-70-1
分子量: 276.71 g/mol
InChIキー: DFHBBMJTBBLQSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for [3-chloro-4-(phenylmethoxy)phenyl]acetic acid is 2-(3-chloro-4-(phenylmethoxy)phenyl)acetic acid . This nomenclature reflects the compound’s structure, which consists of:

  • A benzene ring substituted at positions 3 and 4 with chlorine and phenylmethoxy groups, respectively.
  • An acetic acid moiety (–CH₂COOH) attached to the benzene ring at position 2 (Figure 1).

Structural Representation

  • Molecular formula : C₁₅H₁₃ClO₃
  • SMILES : O=C(O)CC₁=CC=C(OCC₂=CC=CC=C₂)C(Cl)=C₁
  • InChIKey : DFHBBMJTBBLQSA-UHFFFAOYSA-N
  • Molecular weight : 276.71 g/mol .
Property Value
Molecular formula C₁₅H₁₃ClO₃
Molecular weight 276.71 g/mol
SMILES O=C(O)CC1=CC=C(OCC2=CC=CC=C2)C(Cl)=C1
InChIKey DFHBBMJTBBLQSA-UHFFFAOYSA-N

CAS Registry Number and Regulatory Classifications

  • CAS Registry Number : 60736-70-1 .
  • EINECS (European Inventory) : 262-396-3 .

Regulatory Status

  • Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) .
  • Not included in the United States Toxic Substances Control Act (TSCA) Inventory .
Identifier Value
CAS Number 60736-70-1
EINECS Number 262-396-3
TSCA Listing Not listed

特性

CAS番号

60736-70-1

分子式

C15H13ClO3

分子量

276.71 g/mol

IUPAC名

2-(3-chloro-4-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H13ClO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)

InChIキー

DFHBBMJTBBLQSA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Cl

正規SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Cl

他のCAS番号

60736-70-1

同義語

3-CBPAA
3-chloro-4-benzoyloxyphenylacetic acid
3-chloro-4-benzoyloxyphenylacetic acid, 3H-labeled
3-chloro-4-benzyloxyphenacetic acid
benzofac
benzofac VUFB
benzofenac
VUFB 9682
VUFB-9682

製品の起源

United States

準備方法

Synthesis of Ortho-Chlorophenyl Allylether

Ortho-chlorophenol is reacted with allyl chloride in the presence of aqueous potassium hydroxide to form ortho-chlorophenyl allylether (General Formula IV). The reaction proceeds via nucleophilic substitution, with the hydroxide ion deprotonating the phenolic hydroxyl group to enhance nucleophilicity. The product is isolated via phase separation and dried, achieving a purity suitable for subsequent steps.

Glyoxalate Ester Formation

The allylether intermediate is treated with diethyl oxalate and aluminum trichloride in anhydrous ether. This Friedel-Crafts acylation introduces a glyoxalate group at the para position relative to the chlorine substituent, yielding para-allyloxy phenylglyoxalate (General Formula VI). Aluminum trichloride acts as a Lewis catalyst, facilitating electrophilic aromatic substitution.

Hydrazine-Mediated Cyclization

The glyoxalate ester undergoes cyclization with hydrazine monohydrate in diethylene glycol solvent at 90–100°C. This step forms a pyrazoline intermediate, which is subsequently decomposed under alkaline conditions to produce 3-chloro-4-allyloxy phenyl acet ethyl ester (General Formula VIII). Potassium hydroxide (0.1 mol per 1 mol glyoxalate) ensures complete deprotonation, while hydrazine facilitates nitrogen elimination.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the ethyl ester using sodium hydroxide (2 mol per 1 mol ester) in aqueous medium. After refluxing, concentrated hydrochloric acid is added to acidify the solution, precipitating this compound. This method reports near-quantitative yields (99%+) due to minimized side reactions.

Example Protocol (Adapted from KR830001917B1):

StepReagentsConditionsYield
1Ortho-chlorophenol, allyl chloride, KOH80°C, 2 hr85%
2Diethyl oxalate, AlCl₃Anhydrous ether, 25°C, 4 hr78%
3Hydrazine monohydrate, KOHDiethylene glycol, 95°C, 3 hr91%
4NaOH, HClAqueous hydrolysis, RT, 30 min99%

Solvent-Driven Nucleophilic Substitution

An alternative method, adapted from protocols for structurally analogous compounds, employs polar aprotic solvents to enhance reaction kinetics. While originally developed for 4-(2-carboxybenzyloxy)phenylacetic acid, this approach is modifiable for this compound.

Etherification in Dimethyl Sulfoxide (DMSO)

The phenolic precursor (4-hydroxyphenylacetic acid) is dissolved in DMSO and reacted with benzyl chloride derivatives under alkaline conditions. Sodium hydroxide (50% aqueous) is added dropwise to maintain a temperature below 95°C, preventing solvent decomposition. Toluene co-solvent facilitates azeotropic water removal, critical for driving the etherification to completion.

Acid-Catalyzed Cyclization

Following ether formation, polyphosphoric acid (PPA) is used as a dehydrating agent to cyclize intermediates. This method avoids expensive reagents like trifluoroacetic anhydride, opting for PPA’s cost-effectiveness and high efficiency in facilitating intramolecular esterification.

Key Advantages:

  • Solvent Choice: DMSO’s high boiling point (189°C) enables high-temperature reactions without degradation.

  • Yield Optimization: Sequential addition of reagents in divided portions reduces side-product formation, improving overall yield by 12–15% compared to single-batch methods.

Industrial-Scale Considerations

Waste Management

The Korean method emphasizes ethyl alcohol recovery during hydrolysis, addressing environmental concerns. By contrast, methods using DMSO require careful solvent recycling due to its high toxicity and cost.

Catalytic Efficiency

Aluminum trichloride in glyoxalate ester synthesis offers superior catalytic activity but generates acidic waste. Recent patents propose zeolite-based solid acids as greener alternatives, though these remain untested for this compound.

Comparative Analysis of Methods

ParameterAlkaline HydrolysisDMSO-PPA Method
Yield99%85–90%
Reaction Time30 min (hydrolysis)6–8 hr (total)
Solvent ToxicityLow (water/ether)High (DMSO)
ScalabilityIndustrial-gradePilot-scale

作用機序

ベンゾフェナックは、主にプロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することで効果を発揮します。プロスタグランジンは、炎症と痛みの仲介物質です。 COXを阻害することにより、ベンゾフェナックはプロスタグランジンの産生を減らし、炎症と痛みを和らげます . 分子標的はCOX-1およびCOX-2酵素であり、関連する経路はアラキドン酸カスケードに関連しています .

類似の化合物:

    イブプロフェン: 鎮痛および抗炎症作用が類似する別のNSAID。

    ナプロキセン: イブプロフェンに比べて作用時間が長いことで知られています。

    ケトプロフェン: 構造と機能は類似していますが、薬物動態特性が異なります。

ベンゾフェナックの独自性: ベンゾフェナックは、独特の薬理学的特性を与えるベンゾフランコアのためにユニークです。 他のNSAIDとは異なり、ベンゾフェナックの構造は、潜在的な抗腫瘍効果などの追加の生物活性を可能にします .

類似化合物との比較

Substituent Variations

  • (3-CHLORO-4-(OXIRANYLMETHOXY)PHENYL)ACETIC ACID Substituents: Oxiranylmethoxy (epoxide-containing group) at the 4-position, chlorine at the 3-position. Molecular Weight: 242.67 g/mol .
  • 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid

    • Substituents : Trifluoromethoxy (electron-withdrawing) at the 3-position, chlorine at the 4-position.
    • Impact : The trifluoromethoxy group enhances metabolic stability and lipophilicity. This compound has a melting point of 61–63°C and is insoluble in water, suggesting higher crystallinity compared to the phenylmethoxy analog .
    • Molecular Weight : 254.59 g/mol .
  • Methyl [3-chloro-4-(methylsulfanyl)phenyl]acetate

    • Substituents : Methylsulfanyl (thioether) at the 4-position, chlorine at the 3-position, and an ester functional group.
    • Impact : The ester group increases volatility but reduces acidity compared to the carboxylic acid moiety. The methylsulfanyl group may influence redox reactivity .

Key Structural Differences Table

Compound 4-Position Substituent Functional Group Molecular Weight (g/mol) Notable Properties
This compound Phenylmethoxy Carboxylic acid Not reported High lipophilicity (predicted)
(3-CHLORO-4-(OXIRANYLMETHOXY)PHENYL)ACETIC ACID Oxiranylmethoxy Carboxylic acid 242.67 Reproductive toxicity
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid Trifluoromethoxy Carboxylic acid 254.59 Insoluble in water
Methyl [3-chloro-4-(methylsulfanyl)phenyl]acetate Methylsulfanyl Ester Not reported Volatile, thioether reactivity

Physicochemical Properties

  • Solubility and Stability :
    • The trifluoromethoxy analog’s water insolubility contrasts with the likely moderate solubility of the phenylmethoxy derivative, which may exhibit better membrane permeability .
    • The oxiranylmethoxy derivative’s thermal instability (decomposition into irritants) suggests that substituent choice critically impacts handling requirements .

生物活性

[3-Chloro-4-(phenylmethoxy)phenyl]acetic acid, also known as benzofenac, is a compound belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs). This compound has garnered interest due to its potential biological activities beyond its primary use as an analgesic and anti-inflammatory agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(3-chloro-4-phenylmethoxyphenyl)acetic acid
  • Molecular Formula : C15H13ClO3
  • Molecular Weight : 276.71 g/mol
  • CAS Number : 60736-70-1

Benzofenac primarily exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain responses in the body. By reducing the levels of these compounds, benzofenac alleviates symptoms associated with inflammatory conditions.

Anti-inflammatory Effects

Benzofenac has been documented to exhibit significant anti-inflammatory properties. In various experimental models, it has shown effectiveness comparable to other NSAIDs like ibuprofen and naproxen. Its unique structure allows it to interact differently with COX enzymes, potentially leading to fewer gastrointestinal side effects commonly associated with traditional NSAIDs.

Antitumor Activity

Recent studies have indicated that benzofenac may possess antitumor properties. In vitro experiments demonstrated that it could inhibit the proliferation of certain cancer cell lines. For instance, research highlighted its selective cytotoxicity towards T-lymphoblastic cell lines while sparing non-cancerous cells. The compound's mechanism in this context is believed to involve the modulation of signaling pathways that promote cell survival and proliferation .

Antioxidant Properties

Benzofenac also exhibits antioxidant activity, which can contribute to its anti-inflammatory effects. By scavenging free radicals and reducing oxidative stress, it may help protect cells from damage associated with chronic inflammation and cancer progression .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • Benzofenac was tested on various cancer cell lines including HeLa and Jurkat cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
  • Animal Models
    • In animal models of arthritis, benzofenac administration resulted in decreased swelling and pain scores compared to control groups receiving no treatment. Histological analysis revealed reduced inflammatory cell infiltration in treated animals.

Comparative Analysis with Other NSAIDs

CompoundMolecular Weight (g/mol)COX InhibitionAntitumor Activity
Benzofenac276.71YesYes
Ibuprofen206.28YesNo
Naproxen230.26YesNo

Q & A

Q. What are the common synthetic routes for [3-chloro-4-(phenylmethoxy)phenyl]acetic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A two-step approach is typically employed:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with benzyl alcohol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the phenylmethoxy group .

Reduction and Acetic Acid Coupling : Reduce the nitro group to an amine (e.g., using H₂/Pd-C or Fe/HCl), followed by coupling with chloroacetic acid or cyanoacetic acid via a condensing agent (e.g., EDC/NHS) .

  • Optimization Tips :
  • Temperature : 80–100°C for substitution to minimize byproducts.
  • Catalyst : Use Pd-C for cleaner reduction (avoids iron residues).
  • Yield : ~60–75% after purification by column chromatography .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for confirming regioselectivity?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic protons split into distinct patterns (e.g., doublets for para-substituted phenyl groups at δ 6.8–7.4 ppm) .
  • ¹³C NMR : Confirm the acetic acid moiety (δ ~170 ppm for carbonyl) and chlorine substitution (δ ~125 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 306.07 for C₁₅H₁₃ClO₃) .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodological Answer :
  • PPARα Activation : The compound shows species-specific agonism, with higher potency in human PPARα (EC₅₀ = 16 nM) vs. mouse PPARα (EC₅₀ >10 μM) .
  • Experimental Design : Use luciferase reporter assays in transfected HEK293 cells and compare dose-response curves across species .
  • Follow-up : Validate binding via molecular docking (PDB ID: 3C4) to identify key residues in the ligand-binding domain .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence PPARα activation efficacy?

  • Methodological Answer :
  • SAR Study Framework :
SubstituentPositionPPARα EC₅₀ (nM)Notes
-OCH₂Ph416High human selectivity
-OH4>1000Reduced activity due to H-bond competition
-Cl325Maintains activity but lowers solubility
  • Key Insight : Bulky substituents at position 4 enhance human PPARα binding via hydrophobic interactions .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

  • Methodological Answer :
  • Common Impurities :
  • Byproducts : Unreacted 3-chloro-4-fluoronitrobenzene (detect via GC-MS).
  • Degradants : Hydrolysis of the phenylmethoxy group under acidic conditions (monitor via HPLC at 254 nm) .
  • Resolution :
  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) to separate impurities with >95% purity .
  • LC-MS/MS : Quantify sub-1% impurities using MRM transitions specific to degradants .

Q. How can discrepancies in toxicological data (e.g., reproductive toxicity vs. therapeutic efficacy) be reconciled?

  • Methodological Answer :
  • Case Study : Evidence shows reproductive toxicity at 250 mg/kg (TDLo in mice) but therapeutic effects at ≤10 mg/kg .
  • Experimental Design :

Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) in multi-species models.

Mechanistic Analysis : Assess off-target effects via transcriptomics (e.g., RNA-seq of liver/kidney tissues) .

  • Conclusion : Narrow therapeutic index necessitates controlled release formulations or prodrug strategies .

Data Contradiction Analysis

Q. Why does this compound exhibit species-specific PPARα activation?

  • Methodological Answer :
  • Key Finding : Human PPARα has a larger ligand-binding pocket (per PDB 3C4) , accommodating the phenylmethoxy group better than rodent PPARα .
  • Validation :

Chimeric Receptors : Swap human/mouse PPARα domains to identify critical regions.

Mutagenesis : Replace Leu331 (human) with Val (mouse) to reduce potency by ~90% .

  • Implications : Rodent models may underestimate human efficacy, requiring transgenic models for preclinical studies .

Tables for Key Data

Q. Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1K₂CO₃, DMF, 80°C7085
2Fe/HCl, 60°C6590
3EDC, CH₂Cl₂, RT7595

Q. Table 2: PPARα Activation Across Species

SpeciesEC₅₀ (nM)Max Efficacy (%)
Human1698
Mouse>10,000<5
Rat8,50010

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。